1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene
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Overview
Description
1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene is an organic compound with the molecular formula C14H19NO5 This compound is characterized by the presence of three methoxy groups and a nitropent-4-en-2-yl substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 5-nitropent-4-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in inflammation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a nitropent-4-en-2-yl group.
1,2,3,4-Tetramethoxy-5-(2-propenyl)benzene: Contains an additional methoxy group and a propenyl substituent.
1,2,4-Trimethoxy-5-(2-methyl-1-propen-1-yl)benzene: Features a methyl group on the propenyl substituent.
Uniqueness
1,2,3-Trimethoxy-5-(5-nitropent-4-en-2-yl)benzene is unique due to the presence of the nitropent-4-en-2-yl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
915312-45-7 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-(5-nitropent-4-en-2-yl)benzene |
InChI |
InChI=1S/C14H19NO5/c1-10(6-5-7-15(16)17)11-8-12(18-2)14(20-4)13(9-11)19-3/h5,7-10H,6H2,1-4H3 |
InChI Key |
OJWYFTZBNIVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C[N+](=O)[O-])C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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